molecular formula C15H16O2 B564883 4-[(2-Vinyl]-1-enthyne)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester CAS No. 1159977-63-5

4-[(2-Vinyl]-1-enthyne)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester

Cat. No.: B564883
CAS No.: 1159977-63-5
M. Wt: 228.291
InChI Key: FKTKKTAEYVTDJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Vinyl]-1-enthyne)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Vinyl]-1-enthyne)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Vinyl]-1-enthyne)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester has several scientific research applications, including:

Mechanism of Action

Properties

IUPAC Name

methyl 2-(4-but-3-en-1-ynylphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-5-6-7-12-8-10-13(11-9-12)15(2,3)14(16)17-4/h5,8-11H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTKKTAEYVTDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676197
Record name Methyl 2-[4-(but-3-en-1-yn-1-yl)phenyl]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-63-5
Record name Methyl 2-[4-(but-3-en-1-yn-1-yl)phenyl]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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